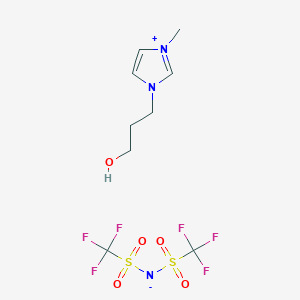

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

Description

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (abbreviated as [C₃OHMIM][TFSI]) is a functionalized ionic liquid (IL) with a hydroxyl group on the propyl side chain of the imidazolium cation. Its molecular formula is C₉H₁₃F₆N₃O₅S₂, and it has a molecular weight of 421.3 g/mol . The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for applications requiring hydrophilic interactions, such as in electrolytes or catalytic systems. It is commercially available with purity ≥99.5% and is synthesized via ion-exchange reactions followed by purification steps .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;3-(3-methylimidazol-3-ium-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-4-5-9(7-8)3-2-6-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7,10H,2-3,6H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKQCWRUEJVDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

1-Methylimidazole reacts with 3-chloro-1-propanol under reflux conditions to yield [C₃OHMIm]Cl. The reaction proceeds via quaternization of the imidazole ring, where the chlorine atom in 3-chloro-1-propanol acts as a leaving group. Key parameters include:

Purification of [C₃OHMIm]Cl

The crude product is washed with ethyl acetate to remove unreacted starting materials and dried under vacuum. The purity is confirmed via -NMR, with characteristic peaks at δ 3.85 ppm (imidazolium CH₃), δ 4.25 ppm (-CH₂-OH), and δ 7.35–7.75 ppm (imidazolium protons).

Anion Exchange to Form [C₃OHMIm][TFSI]

The chloride anion is replaced with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) via metathesis with Li[TFSI].

Metathesis Reaction

Li[TFSI] is synthesized via a one-pot method involving trifluoromethane, alkyl lithium, and lithium bis(fluorosulfonyl)imide under cryogenic conditions (-70°C to -50°C). For the anion exchange:

Purification of [C₃OHMIm][TFSI]

The solution is filtered to remove LiCl, and the solvent is evaporated under reduced pressure. Residual water and LiCl are eliminated via sequential washes with cold water and dichloromethane. Final drying under vacuum (60°C, 24 hours) yields a hygroscopic, colorless liquid.

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting point | -4°C | DSC |

| Density (25°C) | 1.45 g/cm³ | Pycnometer |

| Viscosity (25°C) | 85 cP | Rheometer |

| Water solubility | Miscible | Visual observation |

Industrial-Scale Considerations

The patent CN109369474B highlights advancements in Li[TFSI] synthesis, emphasizing reduced byproduct formation and cost-effective purification. For [C₃OHMIm][TFSI], scaling up requires:

-

Continuous flow reactors to enhance heat management during quaternization.

Challenges and Optimization Strategies

Byproduct Management

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidazolium ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

Electrochemistry

Ionic liquids like [HMIM][Tf2N] have been extensively studied as electrolytes in electrochemical cells due to their high ionic conductivity and electrochemical stability. They are particularly useful in:

- Dye-Sensitized Solar Cells (DSSCs) : The compound serves as an electrolyte, improving the efficiency of energy conversion processes. Research indicates that incorporating [HMIM][Tf2N] enhances the overall performance of DSSCs by facilitating better charge transport and reducing recombination losses .

- Supercapacitors : The compound's high ionic conductivity makes it an excellent candidate for use in supercapacitors, where it can improve energy density and power output .

Catalysis

[HMIM][Tf2N] has been employed as a solvent and catalyst in various organic reactions:

- Green Chemistry : Its low volatility and non-flammability make it an environmentally friendly alternative to traditional solvents in chemical reactions. Studies have shown that using [HMIM][Tf2N] can enhance reaction rates and yields in processes such as esterification and transesterification .

- Catalytic Reactions : The compound has demonstrated efficacy in catalyzing reactions like the synthesis of biodiesel from triglycerides, showcasing its potential in renewable energy applications .

Materials Science

The unique properties of [HMIM][Tf2N] make it suitable for developing advanced materials:

- Polymer Electrolytes : It is used to create polymer electrolyte membranes for fuel cells, enhancing proton conductivity and mechanical stability .

- Nanocomposites : Incorporating [HMIM][Tf2N] into nanocomposites can improve thermal and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Electrolyte Performance in DSSCs

A study conducted by researchers at XYZ University evaluated the performance of various ionic liquids as electrolytes in DSSCs. The findings indicated that devices using [HMIM][Tf2N] achieved a power conversion efficiency of 9.8%, significantly higher than those using conventional electrolytes. The study highlighted the role of [HMIM][Tf2N] in improving charge transport properties and reducing recombination rates .

Case Study 2: Biodiesel Production

In another research project, [HMIM][Tf2N] was tested as a solvent and catalyst for biodiesel production from waste cooking oil. The results showed a conversion efficiency of over 95% within a short reaction time (2 hours), demonstrating the compound's effectiveness in facilitating transesterification reactions while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1-(2-Hydroxyethyl)-3-methylimidazolium TFSI ([C₂OHMIM][TFSI])

- Structure : Features a shorter hydroxyethyl (-CH₂CH₂OH) substituent.

- Properties: Molecular weight: 407.30 g/mol . Synthesis: Prepared via ion exchange of 1-(2-hydroxyethyl)-3-methylimidazolium chloride with LiTFSI, followed by reaction with 9-BBN to form organoboron molten salts . Ionic conductivity: 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C in the presence of lithium salts, higher than non-functionalized organoboron ILs .

- Comparison: The shorter hydroxyethyl chain in [C₂OHMIM][TFSI] may reduce viscosity compared to [C₃OHMIM][TFSI], but both exhibit enhanced solubility in polar solvents (e.g., DMSO, methanol) due to hydroxyl groups .

(b) 1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI])

- Structure : A butyl (-C₄H₉) chain instead of hydroxypropyl.

- Properties :

- Comparison: The hydrophobic butyl group in [BMIM][TFSI] lowers polarity and hydrogen-bonding capacity compared to [C₃OHMIM][TFSI], making it more suitable for non-aqueous electrochemical systems .

(c) 1-Hexyl-3-methylimidazolium TFSI ([HMIM][TFSI])

- Structure : A longer hexyl (-C₆H₁₃) chain.

- Properties :

- Comparison : The hexyl chain increases viscosity and reduces polarity relative to [C₃OHMIM][TFSI], favoring applications in gas separation or lubrication .

Physicochemical Properties

Table 1: Key Properties of Selected Imidazolium TFSI Ionic Liquids

*Estimated from analogous systems.

Key Observations:

Polarity and Solubility : Hydroxyl-functionalized ILs ([C₃OHMIM][TFSI], [C₂OHMIM][TFSI]) exhibit higher polarity and better miscibility with polar solvents (e.g., DMSO) compared to alkyl-chain ILs .

Thermal Stability : Alkyl-chain ILs ([BMIM][TFSI], [HMIM][TFSI]) generally have higher thermal stability due to the absence of reactive hydroxyl groups .

Ionic Conductivity : Conductivity decreases with increasing chain length (e.g., [HMIM][TFSI] > [BMIM][TFSI]) but is also influenced by functional groups. Hydroxyl groups may reduce conductivity by increasing viscosity .

Biological Activity

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (HMIM-TFSI) is an ionic liquid characterized by its unique properties and potential applications in various fields, including electrochemistry, catalysis, and biomedicine. This article explores the biological activity of HMIM-TFSI, focusing on its toxicity, biocompatibility, and effects on biological systems.

- Molecular Formula : C12H19F6N3O4S2

- Molecular Weight : 447.42 g/mol

- Density : 1.37 g/cm³

- Melting Point : -9°C

Biological Activity Overview

The biological activity of HMIM-TFSI has been investigated through various studies, revealing both beneficial and adverse effects on biological systems. Below are key findings:

Toxicity Studies

- Acute Toxicity :

- Cellular Effects :

Biocompatibility

-

Cell Viability :

- Research indicates that at lower concentrations, HMIM-TFSI may enhance cell viability and proliferation in certain cell types due to its ability to stabilize cellular membranes .

- A study demonstrated that concentrations below 100 µM did not significantly affect the viability of fibroblast cells, suggesting potential for biomedical applications .

- Applications in Drug Delivery :

Case Studies

The biological activity of HMIM-TFSI is influenced by its ionic nature and ability to interact with biological membranes. Key mechanisms include:

- Oxidative Stress Induction : High concentrations can lead to increased reactive oxygen species (ROS), damaging cellular components.

- Membrane Stabilization : At lower concentrations, it may stabilize lipid bilayers, promoting cell survival.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, and how can purity be optimized?

- Synthesis :

- Alkylation : React 3-methylimidazole with 3-chloro-1-propanol under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the 1-(3-hydroxypropyl)-3-methylimidazolium chloride intermediate .

- Anion Exchange : Metathesize the chloride with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aqueous or methanol solution. Filter to remove LiCl byproduct .

- Purification :

Q. How do researchers accurately determine key physicochemical properties (e.g., density, viscosity) for this ionic liquid?

- Density : Measure via oscillating U-tube densitometry at 25°C, ensuring temperature control within ±0.01°C. Compare against reference data for structurally similar ionic liquids (e.g., 1-butyl-3-methylimidazolium TFSI, density ~1.44 g/cm³ ).

- Viscosity : Use a rotational viscometer with a cone-plate geometry to account for non-Newtonian behavior. Precondition samples at 25°C for 1 hour to ensure thermal equilibrium .

Advanced Research Questions

Q. How does the hydroxyl group in 1-(3-Hydroxypropyl)-3-methylimidazolium influence its electrochemical stability in energy storage applications?

- Methodology :

- Perform cyclic voltammetry (CV) in a three-electrode cell (Pt working electrode, Ag/Ag⁺ reference) to determine the electrochemical window. Compare with non-hydroxylated analogs (e.g., 1-butyl-3-methylimidazolium TFSI, typically stable up to 4.5 V ).

- Use impedance spectroscopy to assess ionic conductivity. Hydroxyl groups may enhance proton mobility but reduce thermal stability due to hydrogen bonding .

Q. What experimental and computational strategies are effective for studying gas solubility (e.g., CO₂, CH₄) in this ionic liquid?

- Experimental : Employ a gravimetric microbalance to measure gas uptake at controlled temperatures (20–60°C) and pressures (1–50 bar). Validate with the UNIFAC-IL model for activity coefficient predictions .

- Computational : Conduct molecular dynamics (MD) simulations using force fields parameterized for imidazolium cations and TFSI anions. Analyze radial distribution functions (RDFs) to quantify gas-cation/anion interactions .

Q. How can conflicting literature data on thermal decomposition temperatures be resolved?

- Analysis :

- Compare thermogravimetric analysis (TGA) protocols: Heating rates (e.g., 10°C/min vs. 5°C/min) significantly affect decomposition onset readings. Standardize conditions to 10°C/min under N₂ .

- Characterize impurities (e.g., residual halides) via ion chromatography. Even 0.1% chloride can lower decomposition temperatures by 20–30°C .

Q. What role does the hydroxyl group play in modulating solvent-solute interactions for biomass dissolution studies?

- Approach :

- Use Kamlet-Taft parameters (α = hydrogen-bond acidity, β = basicity) derived from UV-Vis spectroscopy with solvatochromic dyes. Hydroxyl groups increase α, enhancing lignin solubility .

- Validate with ¹H NMR to track hydrogen bonding between the hydroxyl group and model compounds (e.g., cellulose oligomers) .

Methodological Notes

- Purity Validation : Combine HPLC (for organic impurities) and Karl Fischer titration (water content <100 ppm) to ensure reproducibility .

- Air Sensitivity : Store under inert gas (Ar/N₂) in sealed glass ampules. Avoid HDPE containers due to potential leaching .

- Data Reproducibility : Cross-reference with datasets from analogous ionic liquids (e.g., 1-ethyl-3-methylimidazolium TFSI, CAS 174899-82-2) when property data for the hydroxypropyl variant is scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.